molecular formula C14H26BNO2 B1408942 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 1642583-50-3

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1408942
CAS No.: 1642583-50-3
M. Wt: 251.17 g/mol
InChI Key: SYBDOJXCTAUOEL-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester derivative . It is used as a reactant in various chemical reactions .


Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For example, it can be used to synthesize imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors . It can also be used as a substrate in para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .

Scientific Research Applications

Polymer Synthesis Applications

  • Copolymer Synthesis : IPBpin has been utilized in radical polymerization with common vinyl monomers, leading to the synthesis of conventionally inaccessible copolymers. For instance, the IPBpin-styrene copolymer was transformed into an α-methyl vinyl alcohol (MVA)-styrene counterpart, a process that cannot be achieved with acetyl-protected monomers due to poor copolymerization ability. This highlights IPBpin's role as an electron-rich conjugated monomer, which is consistent with density functional theory (DFT) investigations (Makino, Nishikawa, & Ouchi, 2020).

  • Monomer Characterization in Radical Polymerization : Another study established IPBpin as a viable monomer for radical polymerizations, including both free and controlled methods. Despite its α-methyl-substituted unconjugated structure, typically unfavorable for radical propagation, successful polymerization was achieved. The boron atom in IPBpin was found to moderately stabilize radical species, suppressing degradative chain transfer and guiding the reaction towards radical polymerization. This allows for the synthesis of polymers with direct boronyl pendants on the backbone, which can be post-modified (Nishikawa & Ouchi, 2019).

Organic Synthesis Applications

  • Suzuki-Miyaura Coupling Reactions : IPBpin derivatives, such as 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester, have been used in Pd-catalyzed coupling reactions with various electrophiles. These reactions are essential for synthesizing N-heterocyclic compounds, demonstrating the versatility of IPBpin in creating complex organic structures (Occhiato, Lo Galbo, & Guarna, 2005).

  • Synthesis of Boronic Acids and Esters : IPBpin has been involved in methods for direct synthesis of boronic acids and esters from haloarenes. This process is significant for applications in synthetic organic chemistry, drug discovery, and catalysis. The method described is metal- and additive-free, making it environmentally favorable and applicable to various haloarene substrates (Mfuh, Schneider, Cruces, & Larionov, 2017).

  • Analytical Challenges and Strategies : The reactive nature of pinacolboronate esters, including IPBpin derivatives, poses unique analytical challenges, particularly their facile hydrolysis to nonvolatile boronic acids. Innovative approaches, such as employing non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase separation, were developed to stabilize these compounds and achieve effective purity analysis (Zhong et al., 2012).

Properties

IUPAC Name

1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2/c1-11(2)16-9-7-12(8-10-16)15-17-13(3,4)14(5,6)18-15/h7,11H,8-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBDOJXCTAUOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

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